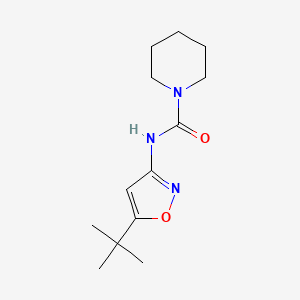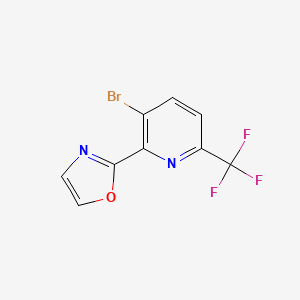![molecular formula C21H23FN2S B12891901 N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine CAS No. 89707-45-9](/img/structure/B12891901.png)
N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine is an organic compound with the molecular formula C21H23FN2S and a molecular weight of 354.48 g/mol . This compound belongs to the class of isoquinoline derivatives and is characterized by the presence of a fluorophenyl group and a thioether linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine typically involves the following steps:
Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline core structure. This can be achieved through various methods, including the Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution or through the use of fluorinated building blocks.
Thioether Formation: The thioether linkage is formed by reacting the isoquinoline derivative with an appropriate thiol reagent under basic conditions.
N,N-Diethylation: The final step involves the diethylation of the amine group using diethyl sulfate or a similar alkylating agent.
Industrial Production Methods
Industrial production of N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorophenyl group or to modify the isoquinoline core.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized compounds.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group and thioether linkage contributes to its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
N,N-Diethyl-2-((1-(4-fluorophenyl)isoquinolin-3-yl)thio)ethanamine: The fluorine atom is positioned differently, potentially altering its properties.
N,N-Diethyl-2-((1-(2-chlorophenyl)isoquinolin-3-yl)thio)ethanamine: Contains a chlorine atom instead of fluorine, which can influence its reactivity and interactions.
Uniqueness
N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine is unique due to the specific positioning of the fluorophenyl group and the thioether linkage. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
89707-45-9 |
|---|---|
Fórmula molecular |
C21H23FN2S |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanylethanamine |
InChI |
InChI=1S/C21H23FN2S/c1-3-24(4-2)13-14-25-20-15-16-9-5-6-10-17(16)21(23-20)18-11-7-8-12-19(18)22/h5-12,15H,3-4,13-14H2,1-2H3 |
Clave InChI |
IXRPDSKJGRETDC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCSC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole](/img/structure/B12891825.png)
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12891827.png)
![2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12891838.png)
![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12891854.png)


![2-(Bromomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12891875.png)
![(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide](/img/structure/B12891885.png)
![(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)





